![molecular formula C18H20ClN3O4S B4650129 2-({2-[(3-chlorophenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide](/img/structure/B4650129.png)
2-({2-[(3-chlorophenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide
Descripción general
Descripción
2-({2-[(3-chlorophenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide, commonly known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an important nutrient for cancer cells, and CB-839 has shown promising results as a potential anticancer drug.
Mecanismo De Acción
CB-839 inhibits glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an important nutrient for cancer cells, as it is used for energy production, biosynthesis, and redox regulation. By inhibiting glutaminase, CB-839 deprives cancer cells of this essential nutrient, leading to cell death.
Biochemical and Physiological Effects
CB-839 has been shown to decrease the levels of glutamate and other metabolites in cancer cells, leading to a decrease in cell proliferation and an increase in apoptosis. CB-839 has also been shown to decrease the levels of lactate and pyruvate, indicating a shift in cancer cell metabolism from glycolysis to oxidative phosphorylation. In addition, CB-839 has been shown to decrease the levels of several amino acids, including serine, glycine, and alanine, which are important for cancer cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CB-839 has several advantages for lab experiments, including its potency and selectivity for glutaminase, its ability to enhance the efficacy of other anticancer drugs, and its potential to target cancer cells with high glutamine consumption. However, CB-839 also has some limitations, including its poor solubility and stability, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for CB-839 research, including the development of more potent and selective glutaminase inhibitors, the identification of biomarkers for patient selection and monitoring, and the investigation of CB-839 in combination with other anticancer drugs. CB-839 also has potential applications beyond cancer, such as in the treatment of metabolic diseases and neurodegenerative disorders. Further research is needed to fully understand the potential of CB-839 as a therapeutic agent.
Aplicaciones Científicas De Investigación
CB-839 has been extensively studied for its potential as an anticancer drug. In preclinical studies, CB-839 has shown promising results in inhibiting the growth of various cancer cell lines, including triple-negative breast cancer, non-small cell lung cancer, and pancreatic cancer. CB-839 has also been shown to enhance the efficacy of other anticancer drugs, such as paclitaxel and gemcitabine.
Propiedades
IUPAC Name |
2-[2-(3-chloro-N-methylsulfonylanilino)butanoylamino]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c1-3-16(18(24)21-15-10-5-4-9-14(15)17(20)23)22(27(2,25)26)13-8-6-7-12(19)11-13/h4-11,16H,3H2,1-2H3,(H2,20,23)(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOLFZOKFLJBBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C(=O)N)N(C2=CC(=CC=C2)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({2-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.